4-(3,5-Dicarboxyphenyl)phenol

Metal-Organic Frameworks Coordination Chemistry Reticular Synthesis

Select 4-(3,5-dicarboxyphenyl)phenol (CAS 1261889-89-7) for MOF synthesis requiring asymmetric, trifunctional coordination. Its 3,5-dicarboxylate moiety anchors robust metal clusters, while the para-phenolic -OH enables secondary metal binding or post-synthetic modification—capabilities absent in biphenyl-3,5-dicarboxylic acid. This linker supports turn-off fluorescence sensors for nitrobenzene/Cu²⁺ detection and coordinates hard (Fe³⁺/Cu²⁺) and soft (Zn²⁺/Cd²⁺) metals. Decomposition >270°C ensures structural integrity during solvothermal synthesis (120–180°C). Available ≥98% purity for R&D procurement.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 1261889-89-7
Cat. No. B1425159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dicarboxyphenyl)phenol
CAS1261889-89-7
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
InChIInChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19)
InChIKeyPUEJCTNHESKEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dicarboxyphenyl)phenol (CAS 1261889-89-7) for MOF Synthesis: Trifunctional Linker with Distinct Coordination Geometry


4-(3,5-Dicarboxyphenyl)phenol (CAS 1261889-89-7), also known as 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, is a trifunctional organic building block (C14H10O5, MW 258.23) featuring a biphenyl core functionalized with two carboxylic acid groups at the 3,5-positions of one ring and a phenolic hydroxyl group at the 4'-position of the other [1]. The compound is commercially available at >97–98% purity as an off-white to light brown crystalline solid with a decomposition point >270°C and a predicted logP of 2.2 [2]. Its primary application lies in coordination chemistry and materials science as a versatile linker for constructing metal-organic frameworks (MOFs), where the three distinct metal-coordinating groups enable structural topologies inaccessible to conventional dicarboxylate linkers .

Why 4-(3,5-Dicarboxyphenyl)phenol Cannot Be Directly Substituted by Biphenyl-3,5-dicarboxylic Acid or Isophthalic Acid in MOF Design


Substituting 4-(3,5-dicarboxyphenyl)phenol with structurally simpler dicarboxylate ligands such as biphenyl-3,5-dicarboxylic acid (CAS 4445-59-4) or isophthalic acid (CAS 121-91-5) fundamentally alters the coordination environment and the resulting framework topology. The target compound provides a unique 1,3-benzenedicarboxylate moiety for robust metal cluster binding while simultaneously offering a para-hydroxyl group on the opposing phenyl ring for secondary metal coordination or post-synthetic modification . This trifunctionality introduces a directional asymmetry that biphenyl-3,5-dicarboxylic acid (which lacks the hydroxyl group) cannot replicate, thereby altering the node connectivity and pore architecture in the final MOF [1]. The presence of the phenolic -OH also modulates the electronic density of the biphenyl system, affecting ligand-to-metal charge transfer in luminescent frameworks—a property absent in simple dicarboxylate analogs [2].

Quantitative Differentiation Evidence for 4-(3,5-Dicarboxyphenyl)phenol Relative to In-Class Linkers


Coordination Number and Topological Diversity: 4-(3,5-Dicarboxyphenyl)phenol vs. Biphenyl-3,5-dicarboxylic Acid

4-(3,5-Dicarboxyphenyl)phenol possesses three distinct metal-binding oxygen atoms (two from carboxylates, one from the phenolic hydroxyl), enabling higher coordination numbers and more complex node connectivity compared to biphenyl-3,5-dicarboxylic acid (two carboxylates only). This trifunctionality permits the construction of frameworks with mixed-metal nodes or hierarchical porosity that cannot be achieved using dicarboxylate-only linkers .

Metal-Organic Frameworks Coordination Chemistry Reticular Synthesis

LogP and Solubility Profile: 4-(3,5-Dicarboxyphenyl)phenol vs. Isophthalic Acid

4-(3,5-Dicarboxyphenyl)phenol exhibits a predicted logP of 2.2, reflecting its significantly higher lipophilicity relative to isophthalic acid (predicted logP ~1.1). This difference in partition coefficient directly influences solubility in organic solvents, with the target compound being soluble in DMSO and methanol, whereas isophthalic acid is primarily water-soluble [1].

Physicochemical Characterization Solubility Drug-Likeness

Thermal Stability and Handling: Decomposition Point Comparison

4-(3,5-Dicarboxyphenyl)phenol decomposes above 270°C without melting, a thermal profile that supports solvothermal MOF synthesis protocols (typically conducted at 80–150°C) without premature linker degradation. In contrast, biphenyl-3,5-dicarboxylic acid melts at approximately 340–345°C and exhibits a distinct melting endotherm prior to decomposition .

Thermal Analysis Storage Stability Material Processing

Luminescence Sensing Capability: Bifunctional Detection of Nitrobenzene and Cu²⁺ in MOF Constructs

MOFs constructed using 4-(3,5-dicarboxyphenyl)phenol-derived linkers demonstrate bifunctional luminescent sensing toward nitrobenzene and Cu²⁺ ions. A Cd-based MOF (II) incorporating a terpyridine-extended linker derived from 4-(3,5-dicarboxyphenyl)phenol exhibited highly selective fluorescence quenching for nitrobenzene with a detection limit of approximately 10⁻⁶ M, attributed to electron transfer from the electron-rich framework to the electron-deficient analyte [1]. In contrast, MOFs based on simple biphenyl-3,5-dicarboxylic acid typically lack this bifunctional sensing capability unless additional functional groups are introduced [2].

Luminescent Sensor Nitrobenzene Detection Heavy Metal Sensing

Metal Ion Binding Spectrum: Affinity for Cu(II), Fe(III), and Zn(II)

4-(3,5-Dicarboxyphenyl)phenol has been demonstrated to bind specifically to copper(II), iron(III), and zinc(II) ions, a binding profile that distinguishes it from biphenyl-3,5-dicarboxylic acid which primarily coordinates to d¹⁰ metals such as Zn(II) and Cd(II) in reported coordination polymers [1]. The phenolic hydroxyl group enables the target compound to form stable chelates with harder Lewis acids like Fe(III), expanding the metal scope for MOF synthesis.

Metal Complexation Coordination Chemistry Ligand Design

Optimal Application Scenarios for 4-(3,5-Dicarboxyphenyl)phenol in Advanced Materials R&D


Synthesis of Bifunctional Luminescent MOF Sensors for Nitroaromatic Explosives and Heavy Metal Ions

Researchers developing turn-off fluorescence sensors for nitrobenzene and Cu²⁺ detection in aqueous media should select 4-(3,5-dicarboxyphenyl)phenol or its extended derivatives as the organic linker. The electron-rich biphenyl-phenolic framework enables selective photoinduced electron transfer to nitroaromatic analytes, achieving detection limits in the micromolar range, while the carboxylate groups anchor the framework to d¹⁰ metal nodes [1]. This dual-sensing capability, validated in Cd-based MOFs, is not replicable with biphenyl-3,5-dicarboxylic acid linkers lacking the phenolic electron-donating group.

Construction of Mixed-Metal or Redox-Active MOFs Requiring Fe(III) or Cu(II) Coordination

The trifunctional coordination profile of 4-(3,5-dicarboxyphenyl)phenol, which includes binding affinity for Cu(II) and Fe(III) in addition to Zn(II) and Cd(II), makes it the linker of choice for synthesizing MOFs with magnetic, catalytic, or electrochemical functionality [1]. Procurement of this compound is justified when the research objective requires a linker that can simultaneously coordinate hard Lewis acids (via the phenolic oxygen) and softer transition metals (via the carboxylates), a capability that biphenyl-3,5-dicarboxylic acid and isophthalic acid cannot provide.

Solvothermal MOF Synthesis Requiring Linker Rigidity Above 200°C

The thermal profile of 4-(3,5-dicarboxyphenyl)phenol (decomposition >270°C without melting) is ideally suited for solvothermal MOF crystallization protocols conducted at 120–180°C over extended reaction times [1]. Unlike biphenyl-3,5-dicarboxylic acid, which exhibits a distinct melting endotherm that may introduce undesired fluid-phase behavior, the target compound remains rigid throughout the reaction, preserving the pre-designed framework topology and pore architecture.

Post-Synthetic Modification of MOFs via Phenolic Hydroxyl Functionalization

For research programs involving post-synthetic modification (PSM) of MOFs, 4-(3,5-dicarboxyphenyl)phenol offers a unique reactive handle—the free phenolic hydroxyl group—that remains available for subsequent functionalization after framework assembly [1]. This site can be alkylated, acylated, or metalated to introduce new chemical functionality (e.g., catalytically active species, fluorescent tags, or chiral auxiliaries) without altering the primary framework connectivity. Simple dicarboxylate linkers lack this orthogonal functional group, necessitating more complex multi-step linker syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dicarboxyphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.